(R)-Cetirizine-d4 Dihydrochloride (R)-Cetirizine-d4 Dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC4065046
InChI: InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1/i14D2,15D2
SMILES: C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C21H25ClN2O3
Molecular Weight: 392.9 g/mol

(R)-Cetirizine-d4 Dihydrochloride

CAS No.:

Cat. No.: VC4065046

Molecular Formula: C21H25ClN2O3

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-Cetirizine-d4 Dihydrochloride -

Specification

Molecular Formula C21H25ClN2O3
Molecular Weight 392.9 g/mol
IUPAC Name 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid
Standard InChI InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1/i14D2,15D2
Standard InChI Key ZKLPARSLTMPFCP-KNFDVUFYSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Canonical SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

(R)-Cetirizine-d4 Dihydrochloride (CAS 1133210-23-7) has the molecular formula C21H23D4Cl3N2O3\text{C}_{21}\text{H}_{23}\text{D}_4\text{Cl}_3\text{N}_2\text{O}_3, with a molecular weight of 465.83 g/mol . The deuterium atoms are strategically incorporated into the ethoxy group (OCH2CH2-\text{OCH}_2\text{CH}_2-), replacing four hydrogens to form OCD2CD2-\text{OCD}_2\text{CD}_2- . This isotopic labeling minimizes metabolic interference while preserving the compound’s chemical behavior, making it ideal for mass spectrometry-based quantification .

The structure comprises a piperazine ring linked to a diphenylmethyl group and a deuterated ethoxyacetic acid side chain (Figure 1). The (R)-configuration at the chiral center ensures binding affinity to the H₁ receptor, as confirmed by comparative studies with racemic cetirizine .

Table 1: Key Chemical Properties

PropertyValueSource
Melting Point225°C
Purity (HPLC)>95%
Storage Conditions-20°C, protected from light
SolubilitySoluble in DMF, DMSO, and water

Stereochemical Significance

The enantiomeric purity of (R)-Cetirizine-d4 Dihydrochloride is paramount, as the (S)-enantiomer exhibits negligible H₁-receptor affinity . Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with cyclodextrin-based columns, are employed to ensure >98% enantiomeric excess . This precision is critical for avoiding off-target effects in biological assays .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (R)-Cetirizine-d4 Dihydrochloride begins with the chiral precursor (R)-{2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol. Deuterium incorporation is achieved via acid-catalyzed exchange using deuterated solvents or direct synthesis with deuterated reagents . Key steps include:

  • Alkylation: Reaction of the precursor with sodium monochloroacetate in dimethylformamide (DMF), introducing the carboxylic acid moiety .

  • Deuterium Exchange: Treatment with deuterium oxide (D2O\text{D}_2\text{O}) under reflux to replace hydrogens in the ethoxy group .

  • Salt Formation: Precipitation of the dihydrochloride salt using hydrochloric acid in anhydrous ethanol .

Table 2: Optimal Reaction Conditions

ParameterValueOutcome
Temperature<60°CMinimizes racemization
Solvent Ratio (DMF)1:7 v/wEnhances yield (85–90%)
Reaction Time12–18 hoursEnsures complete deuteration

Industrial Challenges

Scale-up production faces hurdles in maintaining isotopic purity and avoiding proton-deuterium back-exchange. Current Good Manufacturing Practices (cGMP) mandate rigorous NMR and LC-MS validation to confirm deuterium incorporation ≥98% .

Pharmacological Profile and Mechanism of Action

H₁-Receptor Antagonism

(R)-Cetirizine-d4 Dihydrochloride inhibits histamine binding to H₁ receptors in vascular endothelium and smooth muscles, reducing allergic responses. Its affinity (Ki=6.3nMK_i = 6.3 \, \text{nM}) surpasses that of hydroxyzine, its parent compound, due to enhanced membrane permeability from the carboxylic acid group .

Metabolic Stability

Deuteriation confers metabolic advantages:

  • CYP450 Resistance: The CD2CD2-\text{CD}_2\text{CD}_2- group impedes oxidative metabolism by cytochrome P450 enzymes, extending half-life (t1/2=11hourst_{1/2} = 11 \, \text{hours}) compared to non-deuterated cetirizine (t1/2=8hourst_{1/2} = 8 \, \text{hours}) .

  • Renal Excretion: Over 70% is excreted unchanged in urine, minimizing hepatic burden .

Analytical Applications

Quantitative Bioanalysis

(R)-Cetirizine-d4 Dihydrochloride is indispensable as an internal standard in LC-MS/MS assays. Its near-identical chromatographic behavior to cetirizine enables accurate quantification in plasma, with a lower limit of detection (LLOD) of 0.1 ng/mL .

Table 3: LC-MS/MS Parameters

ParameterValue
Ionization ModeESI+
MRM Transition389.1 → 201.0 (quantifier)
ColumnC18, 2.6 µm, 50 × 2.1 mm

Pharmacokinetic Studies

Deuterated analogs facilitate distinction between endogenous and administered compounds in mass spectra, enabling precise AUC and CmaxC_{\text{max}} calculations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator